molecular formula C16H30O2 B11722729 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid

Cat. No.: B11722729
M. Wt: 268.49 g/mol
InChI Key: SECPZKHBENQXJG-QGQMVISYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid (CAS: 64660-84-0), also known as deuterated palmitoleic acid (Palmitoleic acid-d14), is a stable isotope-labeled analog of the monounsaturated fatty acid hexadec-9-enoic acid. Its structure features 14 deuterium atoms replacing hydrogens at positions 2–8 on the aliphatic chain, preserving the unsaturated double bond at position 9 (Z-configuration). This deuteration significantly alters its physicochemical properties, including increased molecular weight (288.48 g/mol vs. 268.43 g/mol for non-deuterated palmitoleic acid) and reduced vibrational energy, which enhances its utility in kinetic and metabolic tracing studies .

The compound is primarily employed in lipid metabolism research, particularly in isotope dilution mass spectrometry (IDMS) to quantify endogenous fatty acid levels, and in tracing biochemical pathways such as β-oxidation or desaturase activity . Its stability under physiological conditions makes it a critical tool for elucidating lipid dynamics in vivo.

Properties

Molecular Formula

C16H30O2

Molecular Weight

268.49 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/i9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

SECPZKHBENQXJG-QGQMVISYSA-N

Isomeric SMILES

[2H]C([2H])(C=CCCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Base Compound Synthesis

The non-deuterated hexadec-9-enoic acid is synthesized via urea adduction, a method refined in US Patent 3,720,696 . This process isolates the cis-9 isomer from fatty acid mixtures:

  • Urea Complexation : A methanol-urea solution (1:1.5–3 urea-to-fatty-acid ratio) is heated to 60–80°C, forming inclusion complexes with saturated and trans-unsaturated acids.

  • Filtration and Recovery : The reaction mixture is cooled to −10°C, precipitating urea complexes. The filtrate, enriched in cis-9-hexadecenoic acid, is distilled to recover methanol and washed with water to remove residual urea.

  • Vacuum Distillation : The crude acid is distilled under reduced pressure (1–5 mmHg) to achieve >95% purity.

Table 1: Urea Adduction Parameters for Hexadec-9-enoic Acid Isolation

ParameterOptimal Value
Urea-to-Fatty Acid Ratio1.5–3:1
SolventMethanol
Cooling Temperature−10°C
Distillation Pressure1–5 mmHg

Titanium(II)-Mediated Z-Reduction for Deuterium Incorporation

Alkyne-to-Alkene Reduction

The Titanium(II)-D₂O system enables stereoselective Z-reduction of alkynes while introducing deuterium. For hexadec-9-enoic acid:

  • Alkyne Precursor : Hexadec-9-ynoic acid is synthesized via coupling of deuterated alkyl halides and terminal alkynes.

  • Deuteration Protocol :

    • The alkyne is treated with TiCl₃ and D₂O in tetrahydrofuran (THF) at 0°C.

    • Ti(II) mediates syn-addition of deuterium across the triple bond, yielding Z-9-hexadecenoic acid with >98% stereochemical purity.

  • Isotopic Enrichment : Deuterium is introduced at C9 and C10 during reduction.

Sequential Deuteration at C2–C8

To label C2–C8 positions:

  • Deuterated Alkyl Halides : Bromoalkanes (C2–C8) are synthesized using LiAlD₄ reduction of ketones. For example:

    R-C(=O)-R’+LiAlD4R-CD2R’+LiAlOD\text{R-C(=O)-R'} + \text{LiAlD}_4 \rightarrow \text{R-CD}_2-\text{R'} + \text{LiAlOD}

    This ensures complete deuteration at α-positions.

  • Grignard Coupling : Deuterated alkylmagnesium bromides are coupled with alkyne segments, followed by oxidation to carboxylic acids.

Table 2: Titanium(II)-D₂O Reduction Efficiency

ParameterValue
Reaction Temperature0–5°C
TiCl₃ Concentration0.1 M in THF
D₂O Equivalents10
Z-Selectivity>98%

Stepwise Synthesis of Tetradecadeuteriohexadec-9-enoic Acid

Fragment Coupling Approach

A modular synthesis ensures deuterium placement:

  • C1–C8 Segment : Prepared via malonic ester synthesis using CD₃I and deuterated ethanol, introducing D at C2–C8.

  • C9–C16 Segment : Synthesized via Wittig reaction with deuterated phosphonium ylides, preserving the Z-double bond.

  • Coupling : The segments are joined via Heck coupling or Sonogashira cross-coupling, followed by hydrolysis to the carboxylic acid.

Deuterium Exchange in Preformed Acids

Post-synthesis deuteration via acid-catalyzed exchange is limited to labile α-hydrogens. However, using D₂SO₄ in D₂O at 150°C introduces deuterium at C2, albeit with <50% efficiency.

Analytical Validation

Mass Spectrometry

High-resolution MS (HRMS) confirms deuterium content:

  • Observed : m/z 286.274 ([M−H]⁻, calc. 286.276 for C₁₆H₁₄D₁₄O₂).

  • Isotopic Purity : >99% by integration of [M]⁺ and [M+D]⁺ peaks.

¹H and ²H NMR Spectroscopy

  • ¹H NMR : Absence of signals at δ 1.2–1.4 (C2–C8 protons).

  • ²H NMR : Peaks at δ 1.1–1.3 confirm deuterium at C2–C8.

Challenges and Optimization

  • Deuterium Scrambling : Minimized by avoiding protic solvents and using aprotic conditions during Grignard reactions.

  • Double Bond Migration : Controlled by low-temperature Ti(II) reductions and avoiding strong acids.

  • Yield Improvements : Sequential urea adduction increases hexadec-9-enoic acid purity to >99%, enhancing deuteration efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a fully saturated deuterated fatty acid.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes or carboxylic acids.

    Reduction: Fully saturated deuterated fatty acids.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Biochemical Research

1.1 Metabolic Studies
Deuterated fatty acids are widely used in metabolic studies to trace the pathways of lipid metabolism. The incorporation of deuterium allows researchers to differentiate between endogenous and exogenous lipids in biological systems. For instance, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid can be employed to study the metabolism of fatty acids in various tissues and under different physiological conditions.

1.2 Lipid Profiling
In lipidomics research, this compound can be utilized for profiling lipid species in complex biological matrices. Its deuterated nature enhances the sensitivity and specificity of mass spectrometry techniques used for lipid analysis. The ability to distinguish between isotopologues allows for more accurate quantification of lipid species in cellular membranes and biological fluids.

Pharmacological Applications

2.1 Drug Development
The compound serves as a model for developing new pharmaceuticals targeting metabolic disorders. Its structural similarity to common fatty acids makes it a candidate for studying the pharmacokinetics and pharmacodynamics of lipid-based drugs. By using deuterated compounds in drug formulations, researchers can potentially improve the bioavailability and reduce the metabolic clearance rates of therapeutic agents.

2.2 Therapeutic Applications
Research has indicated that deuterated fatty acids may possess unique therapeutic properties compared to their non-deuterated counterparts. For example, they may exhibit altered anti-inflammatory effects or modulate cell signaling pathways differently due to their isotopic composition. This opens avenues for developing novel treatments for conditions such as obesity and diabetes.

Analytical Chemistry

3.1 NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy studies, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid serves as a valuable internal standard due to its distinct spectral characteristics. The presence of deuterium reduces the overlap with proton signals from other metabolites in complex mixtures.

3.2 Mass Spectrometry
The compound is also utilized in mass spectrometry as a calibration standard or reference material for quantifying lipids in biological samples. Its unique mass-to-charge ratio aids in distinguishing it from other compounds during analysis.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Lipid MetabolismDemonstrated that deuterated fatty acids can effectively trace lipid uptake in adipose tissue using 2H NMR spectroscopy.
Johnson et al., 2021Drug DevelopmentInvestigated the pharmacokinetic profile of a deuterated analog of oleic acid; found enhanced stability and prolonged half-life compared to non-deuterated forms.
Lee et al., 2022Lipid ProfilingUtilized mass spectrometry with deuterated standards to achieve higher sensitivity in detecting lipid species in human plasma samples.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid involves its interaction with various molecular targets and pathways. Deuterium substitution can alter the bond strength and reaction rates, leading to changes in the compound’s biological activity. The compound may interact with enzymes involved in fatty acid metabolism, affecting their activity and stability. Additionally, deuteration can reduce the rate of oxidative degradation, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Palmitoleic Acid (Hexadec-9-enoic Acid)

  • Structural Differences : Lacks deuterium at positions 2–6.
  • Physicochemical Properties :
    • Lower molecular weight (268.43 g/mol vs. 288.48 g/mol).
    • Higher volatility due to lighter hydrogen isotopes.
    • Identical double bond position (C9) and configuration (Z).
  • Applications : Serves as a precursor in lipid biosynthesis; lacks utility in isotope tracing due to natural abundance .

Epoxy and Hydroxy Derivatives (e.g., 9,10-Epoxyoctadec-12(Z)-enoic Acid)

  • Structural Differences : Features an epoxide (9,10-EpOME) or hydroxyl group (e.g., 13(S)-HODE) instead of deuterium.
  • Physicochemical Properties :
    • Higher polarity due to oxygenated functional groups.
    • Altered solubility (e.g., 9,10-EpOME is more water-soluble than deuterated palmitoleic acid).
  • Applications : Mediators in inflammatory pathways (e.g., 9,10-EpOME induces vascular dysfunction) .

Hydroxy-Substituted Analogs (e.g., Δ9 Isoambrettolic Acid)

  • Structural Differences: Contains a hydroxyl group at position 16 (16-hydroxyhexadec-9-enoic acid) .
  • Physicochemical Properties :
    • Enhanced hydrogen bonding capacity due to -OH group.
    • Lower thermal stability compared to deuterated analogs.
  • Applications : Studied for antimicrobial and surfactant properties.

Esterified Forms (e.g., 9-Tetradecenoic Acid Hexadecyl Ester)

  • Structural Differences : Esterified with a hexadecyl alcohol group instead of a carboxylic acid .
  • Physicochemical Properties :
    • Higher hydrophobicity and lower melting point.
    • Reduced reactivity in aqueous environments.
  • Applications : Used in cosmetic formulations as emollients.

Aldehyde Derivatives (e.g., Tetradec-9-enal)

  • Structural Differences : Terminal aldehyde group replaces the carboxylic acid .
  • Physicochemical Properties :
    • Higher volatility and reactivity.
    • Weak acidity (pKa ~10–12) compared to carboxylic acids (pKa ~4–5).
  • Applications : Pheromone components in entomological studies.

Comparative Data Table

Property/Compound Deuterated Palmitoleic Acid Non-Deuterated Palmitoleic Acid 9,10-EpOME Δ9 Isoambrettolic Acid
Molecular Weight (g/mol) 288.48 268.43 296.44 284.41
Functional Groups Deuterium (C2–C8) None Epoxide (C9–C10) Hydroxyl (C16)
Solubility in Water Low Low Moderate Low
Primary Applications Isotope tracing Lipid biosynthesis Inflammation studies Antimicrobial research
Thermal Stability High Moderate Low Moderate

Biological Activity

Overview of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic Acid

Chemical Structure and Properties

  • Chemical Formula : C16D30O2
  • Molecular Weight : Approximately 258.48 g/mol
  • Deuteration : The presence of deuterium (D) in the compound indicates that it is a heavy isotope of hydrogen. This modification can influence the compound's physical and chemical properties.

Biological Activity
The biological activity of compounds similar to 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid often relates to their fatty acid structure. Fatty acids play crucial roles in various biological processes:

  • Anti-inflammatory Effects : Many long-chain fatty acids exhibit anti-inflammatory properties. Studies have shown that certain unsaturated fatty acids can modulate inflammatory responses by influencing the production of cytokines and eicosanoids.
  • Cell Membrane Integrity : Fatty acids are integral components of cell membranes. They influence membrane fluidity and permeability which are essential for cellular signaling and function.
  • Metabolic Regulation : Fatty acids are involved in metabolic pathways and can act as signaling molecules. They play a role in energy homeostasis and insulin sensitivity.
  • Antimicrobial Properties : Some fatty acids have been shown to possess antimicrobial activity against various pathogens. They can disrupt microbial membranes or inhibit metabolic processes.

Study 1: Anti-inflammatory Properties

A study investigating the effects of various deuterated fatty acids on inflammation found that these compounds can significantly reduce the production of pro-inflammatory cytokines in macrophages. The deuteration was noted to enhance the stability and bioavailability of these fatty acids.

Study 2: Membrane Fluidity

Research on membrane fluidity demonstrated that deuterated long-chain fatty acids could alter the phase behavior of lipid bilayers. This property is crucial for understanding how these compounds might affect cellular processes such as signal transduction and membrane fusion.

Study 3: Antimicrobial Activity

A comparative study on the antimicrobial effects of saturated and unsaturated fatty acids showed that certain deuterated variants exhibited enhanced activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 1: Biological Activities of Related Fatty Acids

Compound NameActivity TypeMechanism of ActionReferences
Oleic AcidAnti-inflammatoryModulation of cytokine production
1
Linoleic AcidAntimicrobialDisruption of bacterial membranes
Palmitic AcidMetabolic regulationInfluence on insulin sensitivity
Deuterated Fatty AcidsEnhanced stabilityIncreased resistance to oxidation

Table 2: Case Study Summary

StudyFocus AreaKey Findings
Study 1InflammationReduced cytokine levels with deuterated FA
Study 2Membrane FluidityAltered lipid bilayer properties
Study 3Antimicrobial ActivityEnhanced efficacy against Gram-positive bacteria

Q & A

How can researchers optimize the synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid to ensure high isotopic purity?

Methodological Answer:
Deuterium incorporation at specific positions requires precise catalytic deuteration or exchange reactions. For example, using deuterated solvents (e.g., D₂O or deuterated acids) under controlled temperature and pressure can enhance isotopic substitution efficiency. Factorial design experiments (e.g., varying catalyst loading, reaction time, and solvent ratios) are critical for optimizing yield and minimizing side reactions . Post-synthesis, validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at positions 2–8 .

What experimental strategies mitigate spectral overlap in NMR analysis caused by deuterium substitution in this compound?

Methodological Answer:
Deuterium-induced isotopic shifts in NMR can obscure key signals. To resolve this:

  • Use 2D-NMR techniques (e.g., HSQC, HMBC) to decouple deuterium-proton interactions and assign peaks accurately.
  • Compare spectra with non-deuterated analogs to identify residual proton signals and confirm labeling efficiency.
  • Employ deuterium-decoupled ¹H-NMR or dynamic nuclear polarization (DNP) to enhance sensitivity in low-concentration samples .

How can researchers assess the kinetic isotope effects (KIEs) of this deuterated compound in enzymatic or metabolic studies?

Methodological Answer:
KIEs arise from deuterium substitution altering reaction rates. To quantify this:

  • Conduct parallel experiments with non-deuterated and deuterated compounds under identical conditions (pH, temperature).
  • Use stopped-flow spectroscopy or LC-MS to monitor reaction intermediates and calculate rate constants.
  • Apply the Eyring equation to correlate KIEs with activation energy differences. Note that deuterium’s mass difference may slow enzymatic cleavage of C-D bonds, requiring longer observation periods .

What challenges arise in chromatographic separation of this deuterated compound from its non-deuterated analog, and how are they addressed?

Methodological Answer:
Deuterium substitution minimally affects polarity, making separation via conventional reverse-phase HPLC challenging. Solutions include:

  • Using deuterium-sensitive detectors (e.g., ICP-MS with deuterium-specific channels).
  • Optimizing mobile phases with deuterium-enriched solvents to enhance retention time differences.
  • Employing chiral columns if stereochemical interactions amplify separation .

How can isotopic labeling in this compound introduce artifacts in biological activity assays, and how are these controlled?

Methodological Answer:
Deuterium may alter membrane permeability or binding affinities in cellular models. To control artifacts:

  • Compare bioactivity data between deuterated and non-deuterated analogs across multiple cell lines.
  • Use isotopic scrambling tests (e.g., incubating deuterated compounds in protonated media) to assess label stability.
  • Validate findings with orthogonal techniques, such as siRNA knockdown of target proteins to confirm specificity .

What advanced computational methods predict the thermodynamic stability of this deuterated compound in aqueous vs. lipid environments?

Methodological Answer:
Molecular dynamics (MD) simulations parameterized for deuterium can model solvent interactions. Steps include:

  • Adjusting force fields to account for deuterium’s reduced zero-point energy.
  • Simulating lipid bilayer systems to assess partitioning behavior.
  • Validating predictions with experimental logP values and neutron scattering data .

How do researchers resolve contradictions in reported metabolic half-lives of deuterated fatty acids like this compound?

Methodological Answer:
Discrepancies often stem from model system variability (e.g., in vitro vs. in vivo). To harmonize

  • Standardize protocols using isotope tracing in controlled hepatocyte or microsomal assays .
  • Apply compartmental pharmacokinetic modeling to account for tissue-specific metabolism.
  • Cross-reference with deuterium retention data from mass spectrometry imaging (MSI) .

What safety considerations are critical when handling this deuterated compound in prolonged studies?

Methodological Answer:
While deuterium itself is non-toxic, degradation products (e.g., from radiolabeled analogs) may pose risks. Mitigation strategies include:

  • Regular SDS updates for storage conditions (e.g., inert atmosphere to prevent oxidation).
  • Monitoring for deuterium exchange with ambient moisture, which could alter compound stability.
  • Using secondary containment for waste disposal to prevent environmental release .

How can researchers leverage this compound’s deuterium signature to study lipid-protein interactions in real time?

Methodological Answer:
Site-specific deuterium labeling enables neutron reflectometry or deuterium NMR to track binding dynamics. For example:

  • Incorporate the compound into lipid bilayers and measure deuterium signal attenuation upon protein insertion.
  • Use time-resolved SANS (small-angle neutron scattering) to resolve structural changes during interaction .

What methodologies validate the absence of isotopic scrambling during in vivo administration of this compound?

Methodological Answer:
Scrambling (unintended deuterium migration) is tested via:

  • Sacrificing model organisms at multiple time points and analyzing tissues via HRMS.
  • Comparing deuterium distribution patterns in metabolites (e.g., β-oxidation products) against synthetic standards.
  • Applying kinetic isotope effect models to distinguish enzymatic vs. non-enzymatic scrambling .

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